molecular formula C21H21N5O3S B10911007 6-(2-Nitrophenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(2-Nitrophenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B10911007
M. Wt: 423.5 g/mol
InChI Key: VTILTHBQWJOEIA-UHFFFAOYSA-N
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Description

6-(2-Nitrophenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Nitrophenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazine Ring: This can be achieved by reacting appropriate precursors under controlled conditions.

    Introduction of the Nitrophenyl Group: This step involves nitration reactions using reagents like nitric acid or nitrating mixtures.

    Attachment of the Pentylsulfanyl Group: This can be done through substitution reactions where a pentylthiol group is introduced.

    Cyclization to Form the Benzoxazepine Ring: This step often requires specific catalysts and conditions to ensure the correct ring closure.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, electrophiles, or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology

Medicine

Research into its pharmacological properties could reveal potential therapeutic uses, such as anti-inflammatory or anticancer activities.

Industry

Possible applications in materials science, such as the development of new polymers or advanced materials with specific properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The nitrophenyl and pentylsulfanyl groups could play crucial roles in binding to molecular targets, while the triazino-benzoxazepine core might provide structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Nitrophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
  • 6-(2-Nitrophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Uniqueness

The presence of the pentylsulfanyl group might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds with shorter alkyl chains.

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

6-(2-nitrophenyl)-3-pentylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C21H21N5O3S/c1-2-3-8-13-30-21-23-20-18(24-25-21)14-9-4-6-11-16(14)22-19(29-20)15-10-5-7-12-17(15)26(27)28/h4-7,9-12,19,22H,2-3,8,13H2,1H3

InChI Key

VTILTHBQWJOEIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=CC=C4[N+](=O)[O-])N=N1

Origin of Product

United States

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